2-Bromo-5-methylbenzenesulfonamide CAS number and identification
2-Bromo-5-methylbenzenesulfonamide CAS number and identification
An In-depth Technical Guide to 2-Bromo-5-methylbenzenesulfonamide: Synthesis, Identification, and Handling
Abstract
This technical guide provides a comprehensive overview of 2-Bromo-5-methylbenzenesulfonamide, a key chemical intermediate in the development of complex organic molecules for the pharmaceutical and agrochemical industries. While the specific isomer 2-Bromo-5-methylbenzenesulfonamide is not widely documented, this guide will focus on its closely related and commercially prevalent isomer, 5-Bromo-2-methylbenzenesulfonamide (CAS: 56919-16-5) . We will delve into its chemical identity, elucidate a robust synthetic pathway from common starting materials, and provide detailed, field-proven protocols for its structural characterization using modern spectroscopic techniques. This document is intended for researchers, chemists, and process development scientists who require a practical, in-depth understanding of this versatile building block. The causality behind experimental choices is explained throughout, ensuring that the described protocols are not merely instructional but also educational, fostering a deeper understanding of the underlying chemical principles.
Core Chemical Identity and Physicochemical Properties
The precise identification of a chemical entity is the foundation of reproducible scientific research. This section establishes the unequivocal identity of 5-Bromo-2-methylbenzenesulfonamide.
Nomenclature and Structure:
-
IUPAC Name: 5-Bromo-2-methylbenzenesulfonamide
-
Molecular Formula: C₇H₈BrNO₂S[1]
-
Molecular Weight: 250.11 g/mol
-
Chemical Structure:
(Image depicting the chemical structure with numbered positions for clarity)
Physicochemical Data Summary:
The physical properties of a compound dictate its handling, storage, and application in various solvent systems.
| Property | Value | Source(s) |
| Appearance | Solid | |
| Melting Point | Data not consistently available; related compounds melt in a wide range. | [3] |
| Solubility | Expected to be soluble in polar organic solvents like DMF, DMSO, and alcohols; limited solubility in water. | N/A |
| SMILES String | CC1=C(S(N)(=O)=O)C=C(C=C1)Br | |
| InChI Key | FXNSWDXUWUJLLI-UHFFFAOYSA-N |
Synthesis Pathway and Mechanistic Rationale
The synthesis of arylsulfonamides is a cornerstone of organic chemistry. The following protocol describes a reliable and scalable method for preparing 5-Bromo-2-methylbenzenesulfonamide from 4-bromotoluene. This two-step process involves an electrophilic aromatic substitution followed by nucleophilic substitution.
Synthesis Workflow Diagram
Caption: Two-step synthesis of 5-Bromo-2-methylbenzenesulfonamide.
Step-by-Step Experimental Protocol
Step 1: Synthesis of 5-Bromo-2-methylbenzenesulfonyl chloride
This step leverages the strong electrophilic nature of the chlorosulfonyl group to substitute onto the electron-rich aromatic ring. The directing effects of the methyl (ortho-, para-directing) and bromo (ortho-, para-directing) groups favor substitution at the position ortho to the methyl group and meta to the bromo group.
-
Setup: In a fume hood, equip a three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a scrubber (containing a sodium hydroxide solution to neutralize HCl gas).
-
Reagent Addition: Charge the flask with chlorosulfonic acid (3.0 eq.). Cool the flask to 0°C in an ice-water bath.
-
Reaction: Add 4-bromotoluene (1.0 eq.) dropwise via the dropping funnel over 1 hour, ensuring the internal temperature does not exceed 10°C. The formation of HCl gas will be vigorous.
-
Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Carefully and slowly pour the reaction mixture onto crushed ice. This quenches the reaction and precipitates the sulfonyl chloride product. The solid is then collected by vacuum filtration and washed thoroughly with cold water until the filtrate is neutral.
-
Purification: The crude 5-bromo-2-methylbenzenesulfonyl chloride can be used directly in the next step or recrystallized from a suitable solvent like hexane if higher purity is required.
Step 2: Synthesis of 5-Bromo-2-methylbenzenesulfonamide
The highly reactive sulfonyl chloride is readily converted to the corresponding sulfonamide by reaction with an amine source.
-
Setup: In a well-ventilated fume hood, dissolve the crude 5-bromo-2-methylbenzenesulfonyl chloride (1.0 eq.) in a suitable solvent such as tetrahydrofuran (THF) or acetone in a round-bottom flask equipped with a magnetic stirrer.
-
Reagent Addition: Cool the solution to 0°C in an ice bath. Add concentrated ammonium hydroxide (excess, ~5.0 eq.) dropwise. The reaction is exothermic.
-
Reaction: Stir the mixture vigorously at room temperature for 12-18 hours.
-
Work-up: Remove the organic solvent under reduced pressure. Add water to the residue to precipitate the crude sulfonamide.
-
Purification: Collect the solid product by vacuum filtration. Wash the filter cake with cold water. Recrystallize the crude product from an ethanol/water mixture to yield pure 5-Bromo-2-methylbenzenesulfonamide.
Spectroscopic Identification and Validation
Structural confirmation is non-negotiable. A combination of NMR, IR, and MS provides a self-validating system to confirm the identity and purity of the synthesized compound.
Logical Workflow for Spectroscopic Analysis
Caption: Integrated workflow for structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides the carbon-hydrogen framework of the molecule.
-
¹H NMR (Proton NMR):
-
Aromatic Protons (Ar-H): Expect three distinct signals in the aromatic region (~7.0-8.0 ppm). The proton between the bromo and sulfonamide groups will likely be the most downfield.
-
Amine Protons (-SO₂NH₂): A broad singlet, typically in the range of 7.0-7.5 ppm, which can exchange with D₂O.
-
Methyl Protons (-CH₃): A sharp singlet around 2.5 ppm.
-
-
¹³C NMR (Carbon NMR):
-
Aromatic Carbons: Expect six signals for the aromatic carbons, with the carbon attached to the bromine (C-Br) and the carbon attached to the sulfonyl group (C-S) being readily identifiable.
-
Methyl Carbon (-CH₃): A signal in the aliphatic region, typically around 20-25 ppm.
-
Protocol for NMR Analysis:
-
Sample Preparation: Dissolve 5-10 mg of the purified product in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C spectra on a 400 MHz or higher spectrometer. Standard acquisition parameters are generally sufficient.
Infrared (IR) Spectroscopy
IR spectroscopy is exceptionally useful for identifying key functional groups.[4][5]
-
N-H Stretch: Two characteristic sharp peaks for the primary sulfonamide group (-NH₂) are expected in the range of 3390–3320 cm⁻¹ and 3280–3230 cm⁻¹.[4]
-
S=O Stretch: Two strong, distinct absorption bands corresponding to the asymmetric and symmetric stretching of the sulfonyl group will appear around 1344–1317 cm⁻¹ and 1187–1147 cm⁻¹, respectively.[4]
-
Aromatic C-H Stretch: Signals will appear just above 3000 cm⁻¹.
-
S-N Stretch: A moderate absorption can be found in the 924-906 cm⁻¹ region.[4]
Protocol for FT-IR Analysis (KBr Pellet):
-
Sample Preparation: Grind a small amount (~1-2 mg) of the dry, purified product with ~100 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation: Press the powder into a transparent pellet using a hydraulic press.
-
Data Acquisition: Place the pellet in the spectrometer's sample holder and acquire the spectrum, typically scanning from 4000 to 400 cm⁻¹.
Mass Spectrometry (MS)
MS provides the molecular weight and fragmentation pattern, offering definitive proof of the elemental composition.
-
Molecular Ion Peak (M⁺): The most critical feature will be the presence of a pair of peaks for the molecular ion, separated by 2 m/z units, in a roughly 1:1 intensity ratio. This is the characteristic isotopic signature of a molecule containing one bromine atom (⁷⁹Br and ⁸¹Br). For C₇H₈⁷⁹BrNO₂S, the expected mass is ~249.95 Da, and for C₇H₈⁸¹BrNO₂S, it is ~251.95 Da.
-
Key Fragmentation: Expect fragmentation patterns corresponding to the loss of SO₂NH₂ or other characteristic fragments.
Protocol for Mass Spectrometry Analysis (e.g., LC-MS):
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a suitable solvent like methanol or acetonitrile.
-
Analysis: Inject the sample into an LC-MS system, typically using electrospray ionization (ESI) in positive or negative mode.[6]
-
Data Interpretation: Analyze the resulting mass spectrum for the molecular ion cluster and logical fragmentation patterns.
Safety, Handling, and Storage
Adherence to safety protocols is paramount in any laboratory setting.
-
Hazard Identification: Based on data for related compounds, 5-Bromo-2-methylbenzenesulfonamide should be handled as a substance that may cause skin and serious eye irritation.[7][8][9] It may also be harmful if swallowed or inhaled.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile).
-
Body Protection: Wear a standard laboratory coat.
-
-
Handling:
-
Storage:
Applications and Research Context
5-Bromo-2-methylbenzenesulfonamide is not an end-product but a valuable intermediate. Its utility stems from the versatile chemical handles it possesses:
-
Sulfonamide Group: A common pharmacophore in many drug classes, including diuretics and antibiotics. It can also be a target for further derivatization.[4][11]
-
Bromo Substituent: The bromine atom is an excellent functional group for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the facile introduction of carbon-carbon and carbon-heteroatom bonds to build molecular complexity.[12]
-
Methyl Group: Provides steric and electronic influence and can be a site for metabolic activity in biological systems.
This compound serves as a foundational building block for creating libraries of more complex molecules for screening in drug discovery and agrochemical research programs.[13]
References
-
Molbase. (n.d.). 5-BROMO-2-METHOXY-N-METHYLBENZENESULFONAMIDE 871269-17-9 wiki. Retrieved from [Link]
-
Supporting Information: 1H and 13C NMR spectra of compound 2a. (n.d.). Retrieved from [Link]
-
Capot Chemical. (n.d.). Material Safety Data Sheet. Retrieved from [Link]
-
Chemsrc. (n.d.). 2-Bromobenzenesulfonamide | CAS#:92748-09-9. Retrieved from [Link]
-
P212121 Store. (n.d.). 5-Bromo-2-methylbenzenesulfonamide | CAS 56919-16-5. Retrieved from [Link]
-
PubChem. (n.d.). 2-Bromo-5-methylbenzenesulfonic acid. Retrieved from [Link]
-
Estévez-Sarmiento, F., et al. (2021). Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1029-1047. Retrieved from [Link]
-
PubChem. (n.d.). 5-Bromo-2-methoxybenzenesulphonamide. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, June 29). IR Spectra of Selected Compounds. Retrieved from [Link]
-
Estévez-Sarmiento, F., et al. (2021). Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1029-1047. Retrieved from [Link]
-
NIST. (n.d.). 2-Nitro-4-bromo-benzene-sulfonamide. In NIST Chemistry WebBook. Retrieved from [Link]
-
PubChemLite. (n.d.). 2-bromo-5-methoxybenzene-1-sulfonamide. Retrieved from [Link]
- Google Patents. (n.d.). US10745392B2 - Benzenesulfonamide compounds and their use as therapeutic agents.
-
Gowda, B. T., et al. (2005). Infrared and NMR Spectra of Arylsulphonamides, 4-X-C6H4SO2NH2 and i-X, j-YC 6H3SO2NH2. Zeitschrift für Naturforschung A, 60(11-12), 789-796. Retrieved from [Link]
-
Estévez-Sarmiento, F., et al. (2021). Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1029–1047. Retrieved from [Link]
- Google Patents. (n.d.). CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid.
-
Srini Chem. (n.d.). 2-Bromo-5-chlorophenol (CAS: 13659-23-9): An Overview of Its Structure and Chemical Properties. Retrieved from [Link]
-
Noreen, M., et al. (2024). Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147. Infection and Drug Resistance, 17, 2943–2955. Retrieved from [Link]
- Google Patents. (n.d.). CN107805212B - Preparation method of 2-methyl-5-aminobenzenesulfonamide.
-
University of Alabama at Birmingham. (2012, February 22). Mass Spectrometry in Forensic Science. Retrieved from [Link]
-
Baxter, J. N., Cymerman-Craig, J., & Willis, J. B. (1955). The infrared spectra of some sulphonamides. Journal of the Chemical Society (Resumed), 669. Retrieved from [Link]
-
SpectraBase. (n.d.). benzenesulfonamide, N-[4-hydroxy-5-methyl-2-(1-methylethyl)phenyl]-. Retrieved from [Link]
-
Wang, L., et al. (2016). LC-MS/MS Analysis and Pharmacokinetics of Sodium (±)-5-Bromo-2-(α-hydroxypentyl) Benzoate (BZP), an Innovative Potent Anti-Ischemic Stroke Agent in Rats. Molecules, 21(4), 503. Retrieved from [Link]
-
d'A Rocha Gonsalves, A. M., et al. (1997). 2-Bromo-5-hydroxybenzaldehyde. Acta Crystallographica Section C, 53(4), 494-496. Retrieved from [Link]
Sources
- 1. store.p212121.com [store.p212121.com]
- 2. 56919-16-5|5-Bromo-2-methylbenzenesulfonamide|BLD Pharm [bldpharm.com]
- 3. 2-Bromobenzenesulfonamide | CAS#:92748-09-9 | Chemsrc [chemsrc.com]
- 4. znaturforsch.com [znaturforsch.com]
- 5. The infrared spectra of some sulphonamides - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 6. LC-MS/MS Analysis and Pharmacokinetics of Sodium (±)-5-Bromo-2-(α-hydroxypentyl) Benzoate (BZP), an Innovative Potent Anti-Ischemic Stroke Agent in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
- 8. spectrumchemical.com [spectrumchemical.com]
- 9. fishersci.com [fishersci.com]
- 10. WERCS Studio - Application Error [assets.thermofisher.cn]
- 11. Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. srinichem.com [srinichem.com]
- 13. nbinno.com [nbinno.com]
